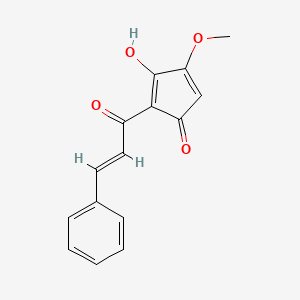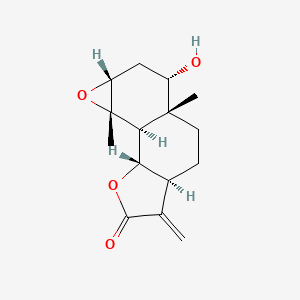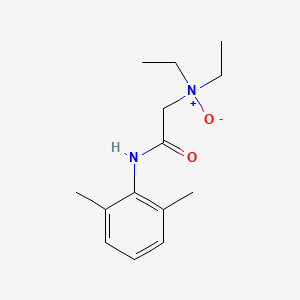
Lunasine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lunasine is a bioactive peptide primarily found in soybeans and certain cereal grains such as barley, wheat, and rye. It was first isolated and sequenced from soybean seeds in 1987. The peptide consists of 43 amino acids and is notable for its unique poly (L-aspartic acid) sequence at the carboxyl terminus. The name “this compound” is derived from the Filipino word “lunas,” meaning “cure,” reflecting its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lunasine can be synthesized using recombinant DNA technology. One effective method involves expressing this compound in Escherichia coli. The peptide is fused with a His-tag and the B1 domain of Streptococcal protein G, followed by purification using immobilized metal affinity chromatography. This method yields high-purity this compound with a final yield of approximately 12.0 mg/L .
Industrial Production Methods: Industrial production of this compound involves isolating it from soybean white flake, a byproduct of soybean processing. This method has been optimized to produce highly purified this compound, making it more accessible for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Lunasine undergoes various chemical reactions, including oxidation and reduction. It can form disulfide bonds between cysteine residues, leading to the formation of disulfide cross-linked dimers .
Common Reagents and Conditions: Common reagents used in the synthesis and purification of this compound include immobilized metal affinity chromatography reagents, reducing agents for disulfide bond formation, and various chromatography solvents .
Major Products Formed: The major products formed from this compound reactions include its monomeric and dimeric forms, with the latter resulting from disulfide bond formation .
Scientific Research Applications
Lunasine has garnered significant interest in scientific research due to its potential therapeutic properties. Some of its key applications include:
Cancer Therapy: this compound has shown promise as a chemopreventive agent, inhibiting the proliferation of cancer cells and inducing apoptosis. .
Cardiovascular Health: Research suggests that this compound may help lower cholesterol levels and reduce the risk of cardiovascular diseases.
Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions.
Antioxidant Activity: this compound has demonstrated antioxidant properties, which can help protect cells from oxidative stress.
Mechanism of Action
Lunasine exerts its effects through several molecular mechanisms:
Histone Acetylation: this compound binds to hypoacetylated regions of chromosomes, such as telomeres, and inhibits histone acetylation.
Integrin Signaling: this compound interacts with integrins containing αv, α5, β1, and β3 subunits, disrupting their interaction with downstream signaling components such as phosphorylated Focal Adhesion Kinase, Kindlin, and Integrin Linked Kinase.
Comparison with Similar Compounds
Lunasine is unique among bioactive peptides due to its specific amino acid sequence and its ability to form disulfide bonds. Similar compounds include:
Properties
CAS No. |
6901-22-0 |
|---|---|
Molecular Formula |
C17H22NO3+ |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
(2R)-4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium |
InChI |
InChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1 |
InChI Key |
GUIBZZYABLMRRD-CQSZACIVSA-N |
SMILES |
CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |
Canonical SMILES |
CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lunasin; Lunasine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)
![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxyme](/img/structure/B1675378.png)



![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)
